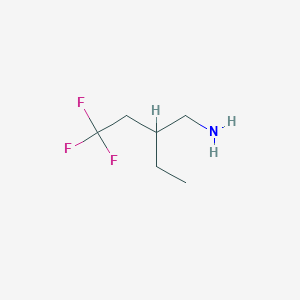

2-Ethyl-4,4,4-trifluorobutan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,4,4-trifluorobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-2-5(4-10)3-6(7,8)9/h5H,2-4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWBHXIPZOJAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 4,4,4 Trifluorobutan 1 Amine and Analogous Structures

General Approaches to Trifluoromethylated Amines

The formation of α-trifluoromethylated amines, such as 2-Ethyl-4,4,4-trifluorobutan-1-amine, typically involves the addition of a trifluoromethyl nucleophile to an imine or the use of radical-based strategies. These methods provide versatile pathways to a wide range of fluorinated amine structures.

Radical-Based Trifluoromethylation Strategies

Radical trifluoromethylation provides a complementary approach to nucleophilic methods for synthesizing fluorinated molecules. These reactions involve the generation of a trifluoromethyl free radical (•CF3), which can then participate in various transformations. rsc.org

Trifluoroiodomethane (CF3I) is a widely used reagent for generating the trifluoromethyl radical. wikipedia.orgnih.gov Various methods can be employed to induce the homolytic cleavage of the C-I bond, including photoredox catalysis or the use of metal reagents. nih.govnih.gov

One notable system involves the use of trifluoroiodomethane in combination with diethyl zinc. This combination has been shown to effectively trifluoromethylate enones. wikipedia.org While the specific "trifluoroiodomethane-zinc-sulfur dioxide" system for direct amine trifluoromethylation is less commonly cited in recent literature, related radical precursors like sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois' reagent, are well-established. This reagent can generate •CF3 radicals under oxidative conditions, which can then be used in reactions. The development of radical-based methods remains an active area of research, offering unique reactivity and pathways to novel trifluoromethylated compounds. wikipedia.orgsustech.edu.cn

Amination Approaches

Amination strategies provide a direct route to introduce the amine functional group. A key method involves the transformation of nitroalkanes, which serve as versatile precursors to amines.

Conversion of Nitroalkanes to Trifluoromethyl Amines

A powerful, two-step methodology for synthesizing α-trifluoromethylamines begins with the trifluoromethylation of nitroalkanes, followed by the reduction of the nitro group. nih.govorganic-chemistry.org This approach is particularly effective for creating quaternary α-trifluoromethylnitroalkanes from secondary nitroalkanes. nih.gov

The first step employs an electrophilic trifluoromethylating agent, such as a commercially available Umemoto's reagent, in a transition-metal-free reaction. nih.govorganic-chemistry.org This process allows for the direct installation of a CF3 group adjacent to the nitro functionality. The resulting α-trifluoromethylnitroalkanes are valuable intermediates that can be readily converted into the target α-trifluoromethylamines. nih.gov The reduction of the nitro group to an amine can be accomplished using various established methods, including catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or the use of iron in acidic media. nih.govwikipedia.org This transformation is generally high-yielding and tolerates a wide range of functional groups, making it a robust method for late-stage trifluoromethyl group installation. nih.gov

Table 1: Representative Reduction of a Trifluoromethylnitroalkane

| Starting Material | Product | Reagents and Conditions | Yield |

| Quaternary α-trifluoromethylnitroalkane | α-trifluoromethylamine | H2 (1 atm), 10% Pd/C, MeOH, rt, 12 h | 89% |

Data sourced from a representative example of this transformation. nih.gov

Specialized Synthetic Routes for Primary Trifluoromethyl Amines

Specialized methods have been developed to provide efficient access to primary trifluoromethyl amines, often starting from readily available carbonyl compounds or through transformations of specific adducts.

Synthesis from Aldehydes or Ketones

A practical and high-yielding synthetic route to primary α-trifluoromethylamines utilizes aldehydes or ketones as starting materials. enamine.net This multi-step process involves the initial reaction of a carbonyl compound with benzylamine (B48309) to form the corresponding imine. enamine.netresearchgate.net

The subsequent key step is the nucleophilic trifluoromethylation of the imine using the Ruppert-Prakash reagent (trimethylsilyltrifluoromethane, Me3SiCF3) under acidic conditions. enamine.netresearchgate.net This introduces the trifluoromethyl group and yields a benzyl-protected trifluoromethylated amine. The final step involves the removal of the benzyl (B1604629) protecting group via palladium-mediated hydrogenation, which cleanly affords the desired primary α-trifluoromethylamine. enamine.net A significant advantage of this method is that it can often be performed without the need for isolating intermediates or using chromatographic purification for the final products. enamine.net

Table 2: Synthesis of α-Trifluoromethyl Amines from Carbonyls

| Step | Reactants | Reagent/Conditions | Product |

| 1 | Aldehyde or Ketone, Benzylamine | - | Imine |

| 2 | Imine | Me3SiCF3, Acidic Conditions | Benzylalkylamine |

| 3 | Benzylalkylamine | Pd-mediated Hydrogenation | Primary α-Trifluoromethylamine |

This table outlines the general, high-yielding, three-step process. enamine.net

Transformation of β-CF3-amines from Trifluorodiazoethane Adducts

A distinct approach provides access to β-CF3-amines through the use of 2,2,2-trifluorodiazoethane. researchgate.net This method involves a zinc-mediated Mannich-type reaction between trifluorodiazoethane and a variety of imines. researchgate.net The reaction proceeds under mild conditions and generates trifluorodiazoethyl-substituted amine adducts in moderate to high yields. These adducts serve as versatile intermediates that can be further transformed into valuable β-CF3-amines, demonstrating the synthetic utility of this pathway. researchgate.net

Emerging and Sustainable Synthesis Methods

Recent advances in synthetic chemistry have focused on developing more sustainable and efficient methods, with biocatalysis emerging as a particularly promising field.

Biocatalytic N–H Bond Insertion Reactions

A novel and sustainable strategy for the enantioselective synthesis of α-trifluoromethyl amines involves biocatalytic N–H bond insertion reactions. nih.govrochester.eduacs.org This method utilizes engineered enzyme variants, specifically cytochrome c552 from Hydrogenobacter thermophilus, to catalyze the asymmetric insertion of a carbene into an N–H bond. nih.govresearchwithrutgers.com

The reaction employs a carbene donor, such as benzyl 2-diazotrifluoropropanoate, which reacts with a broad range of aryl amine substrates. nih.govrochester.edu Through a combination of protein and substrate engineering, this biocatalytic system can produce chiral α-trifluoromethyl amino esters with excellent yields (up to >99%) and high enantiomeric ratios (up to 95:5 er). nih.govacs.org Furthermore, by modifying the diazo reagent, the enantioselectivity of the enzyme can be inverted to produce the opposite enantiomer with exceptional control (up to 99.5:0.5 er). nih.govrochester.edu This enzymatic approach represents a significant advancement, offering a green and highly efficient route to valuable enantioenriched α-trifluoromethylated amines. acs.org

Table 3: Biocatalytic Synthesis of Chiral α-Trifluoromethyl Amino Esters

| Carbene Donor | Substrate | Catalyst | Yield | Enantiomeric Ratio (er) |

| Benzyl 2-diazotrifluoropropanoate | Aryl Amine | Engineered Cytochrome c552 | >99% | 95:5 |

Illustrative data from the development of this biocatalytic strategy. nih.gov

Engineered Cytochrome c552 Catalysis for α-Trifluoromethyl Amine Synthesis

A biocatalytic approach for the asymmetric synthesis of α-trifluoromethyl amines has been developed utilizing engineered variants of cytochrome c552 from Hydrogenobacter thermophilus. nih.govacs.org This method leverages an abiological N–H carbene insertion reaction, a transformation with no known chemocatalytic equivalent. nih.gov By employing directed evolution, the metalloprotein scaffold of cytochrome c552 was redesigned to catalyze the enantioselective insertion of a carbene, generated from a diazo reagent, into the N–H bond of various aryl amines. nih.govacs.org

The combination of protein engineering and substrate engineering, specifically the modification of the diazo compound, allows for high enantioselectivity and even enantiodivergence, providing access to both enantiomers of the desired α-trifluoromethyl-α-amino esters. nih.govacs.org This biocatalytic platform has demonstrated the capability to produce chiral α-trifluoromethyl amino esters with yields up to >99% and enantiomeric ratios as high as 95:5. nih.gov Furthermore, by varying the diazo reagent, the opposite enantiomers can be synthesized with up to a 99.5:0.5 enantiomeric ratio. researchgate.net

The synthetic utility of this methodology is expanded by the chemoenzymatic synthesis of various α-trifluoromethylated amine derivatives. For instance, a benzyl-protected α-trifluoromethylamino acid was synthesized in 86% yield and a 90:10 enantiomeric ratio from the enzymatically produced amino ester. nih.govacs.org Computational analyses have provided insights into the interplay between the protein environment and the reagent in controlling the enantioselectivity of this reaction. researchgate.net This biocatalytic strategy represents an efficient and sustainable route to enantioenriched α-trifluoromethylated amines, which are valuable building blocks in medicinal chemistry. nih.govresearchgate.net

| Catalyst | Carbene Donor | Amine Substrate | Product | Yield | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|---|

| Engineered Cytochrome c552 | Benzyl 2-diazotrifluoropropanoate | Aryl amines | Chiral α-trifluoromethyl amino esters | up to >99% | up to 95:5 | nih.gov |

| Engineered Cytochrome c552 | Varied diazo reagents | Aryl amines | Opposite enantiomers of chiral α-trifluoromethyl amino esters | Not specified | up to 99.5:0.5 | researchgate.net |

Formal Umpolung Strategies for N-Trifluoromethylation

A rapid and operationally simple one-pot synthesis of trifluoromethylated amines has been developed utilizing a formal umpolung strategy. nih.govnih.gov This method employs the bench-stable reagent tetramethylammonium (B1211777) trifluoromethanethiolate ((Me4N)SCF3) in combination with silver fluoride (B91410) (AgF) to achieve the N-trifluoromethylation of secondary amines at room temperature. nih.govnih.gov The reaction proceeds through a polarity inversion (umpolung) of the SCF3 group with the amine, leading to the quantitative formation of a thiocarbamoyl fluoride intermediate within minutes. nih.gov This intermediate is then readily converted to the corresponding N-CF3 compound. nih.govnih.gov

A key advantage of this protocol is its high selectivity, which is governed by the presence of an N-H unit rather than the nucleophilicity of the amine. nih.gov This allows for a broad functional group tolerance, with compatibility demonstrated for carbonyls, alkenes, alkynes, tertiary amines, nitriles, nitro groups, and various heterocycles. nih.gov The mild reaction conditions and high functional group tolerance make this method particularly attractive for the late-stage introduction of trifluoromethyl groups into complex molecules, including pharmaceutically relevant compounds. nih.govnih.gov Another approach within the umpolung strategy involves visible light-induced photoredox catalysis to achieve the reductive trifluoromethylation of imines, generating unnatural α-amino acid and amine derivatives. rsc.org

| Reagents | Substrate | Key Intermediate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| (Me4N)SCF3, AgF | Secondary amines | Thiocarbamoyl fluoride | N-trifluoromethylated amines | Rapid, one-pot, room temperature, high selectivity, broad functional group tolerance | nih.govnih.gov |

| Photoredox catalyst, CF3 source | Imines | N-centered radical | Trifluoromethylated amines and unnatural α-amino acids | Visible light-induced, radical-radical cross-coupling | rsc.org |

Metal-Free Catalytic Approaches

The development of metal-free catalytic systems for the synthesis of trifluoromethylated amines is a significant area of research, aiming to provide more sustainable and cost-effective synthetic routes. One such approach is the transition-metal-free trifluoromethylation of enamines using sodium trifluoromethanesulfinate (CF3SO2Na). rsc.org This method yields a variety of β-trifluoromethyl substituted enamines in moderate to high yields, exclusively forming the E-isomer. rsc.org

Another innovative metal-free approach involves the visible light-driven synthesis of β-trifluoromethylated enamines. researchgate.netdntb.gov.ua This protocol operates without the need for transition metals or photocatalysts, utilizing trifluoromethylthiosulfonium salts as the trifluoromethyl source under mild conditions. researchgate.net This method is notable for its scalability, air-stability, use of safe and readily available reagents, and the ability to be performed as a two-step, one-pot procedure. researchgate.netdntb.gov.ua Furthermore, organocatalysis has been successfully applied to the asymmetric synthesis of trifluoromethylated amines through the isomerization of trifluoromethyl imines. nih.gov A chiral organic catalyst, a 9-OH cinchona alkaloid, was found to be effective for this transformation, providing access to both aryl and alkyl trifluoromethylated amines with high enantioselectivities. nih.gov

| Methodology | CF3 Source | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Transition-metal-free trifluoromethylation | CF3SO2Na | Enamines | β-trifluoromethyl substituted enamines (E-isomer) | Moderate to high yields, stereoselective | rsc.org |

| Visible light-driven synthesis | Trifluoromethylthiosulfonium salts | Enamines | β-trifluoromethylated enamines | No transition metal or photocatalyst, mild conditions, scalable | researchgate.netdntb.gov.ua |

| Asymmetric imine isomerization | N/A | Trifluoromethyl imines | Chiral aryl and alkyl trifluoromethylated amines | Organocatalyzed, high enantioselectivity | nih.gov |

Stereochemical Considerations and Asymmetric Synthesis of 2 Ethyl 4,4,4 Trifluorobutan 1 Amine

Importance of Chirality in Trifluoromethyl Amines

The introduction of fluorine atoms into biologically active molecules can profoundly influence their properties, including lipophilicity, metabolic stability, and binding affinity. nih.gov The trifluoromethyl (-CF3) group, in particular, is a key substituent in modern drug design due to its unique combination of high electronegativity, steric bulk, and lipophilicity. nih.gov When a trifluoromethyl group is attached to a stereogenic center, as in 2-Ethyl-4,4,4-trifluorobutan-1-amine, the resulting chirality becomes a critical determinant of the molecule's biological activity.

Stereochemical Impact on Molecular Functionality

The three-dimensional arrangement of atoms, or stereochemistry, in chiral trifluoromethyl amines has a direct impact on their molecular functionality. The presence of fluorine can significantly influence the stereochemical behavior of a molecule, thereby affecting properties like polarity and intermolecular interactions. beilstein-journals.org In a biological context, enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a property attributable to the strength of the C-F bond. nih.gov It also increases lipophilicity, which can improve a molecule's ability to cross cell membranes. nih.gov The specific spatial orientation of this bulky and electron-withdrawing group relative to other functional groups (like the amine in this compound) dictates how the molecule fits into a binding pocket, influencing its efficacy and selectivity. Therefore, controlling the stereochemistry is paramount in the synthesis of these compounds for pharmaceutical applications. rsc.org

Enantioselective Synthetic Methodologies

Given the importance of accessing single enantiomers of trifluoromethylated amines, significant research has focused on developing enantioselective synthetic methods. These methods aim to produce a specific stereoisomer in high excess over the other.

Catalytic Asymmetric Reduction of Trifluoromethyl Imines

A highly effective and atom-economical strategy for synthesizing chiral trifluoromethylated amines is the catalytic asymmetric reduction of prochiral trifluoromethyl imines. This approach involves the use of a chiral catalyst to control the stereochemical outcome of the addition of a hydride to the carbon-nitrogen double bond. While various methods exist, most rely on transition-metal catalysis or organocatalysis. acs.org

Use of Chiral Phosphoric Acid Catalysts

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts for a wide array of enantioselective transformations, including the reduction of imines. researchgate.netrsc.org In the context of trifluoromethyl imines, the CPA catalyst activates the imine by protonating the nitrogen atom, making it more susceptible to nucleophilic attack by a hydride source, such as a Hantzsch ester or benzothiazoline. researchgate.netgoogle.com The chiral environment created by the catalyst directs the hydride addition to one face of the imine, leading to the preferential formation of one enantiomer of the amine. nih.gov This methodology has been successfully applied to generate chiral α-amino peroxides and has been explored for reactions involving trifluoromethyl ketimines. researchgate.netnih.gov

BINOL-Derived Borophosphate Catalysis

A significant advancement in the metal-free reduction of trifluoromethyl imines involves the use of a BINOL-derived boro-phosphate catalyst with catecholborane as the hydride source. organic-chemistry.orgacs.orgnih.gov This catalytic system provides an efficient route to chiral α-trifluoromethylated amines, achieving high yields and excellent enantioselectivities under mild conditions. acs.orgacs.org The boron center of the catalyst is thought to activate the nitrogen atom of the imine through a Lewis acid/Lewis base interaction. acs.org Researchers have demonstrated that this method is applicable to a variety of α-trifluoromethylated imines, producing the corresponding amines with up to 98% yield and 96% enantiomeric excess (ee). acs.org

Table 1: BINOL-Derived Borophosphate Catalyzed Reduction of Trifluoromethyl Imines

| Substrate (Imine) | Product (Amine) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| N-(1-(4-methoxyphenyl)-2,2,2-trifluoroethylidene)-4-methoxy aniline | (S)-N-(1-(4-methoxyphenyl)-2,2,2-trifluoroethyl)-4-methoxyaniline | 98 | 96 |

| N-(2,2,2-trifluoro-1-phenylethylidene)-4-methoxyaniline | (S)-N-(2,2,2-trifluoro-1-phenylethyl)-4-methoxyaniline | 95 | 95 |

| N-(2,2,2-trifluoro-1-(p-tolyl)ethylidene)-4-methoxyaniline | (S)-N-(2,2,2-trifluoro-1-(p-tolyl)ethyl)-4-methoxyaniline | 96 | 96 |

| N-(1-(4-chlorophenyl)-2,2,2-trifluoroethylidene)-4-methoxyaniline | (S)-N-(1-(4-chlorophenyl)-2,2,2-trifluoroethyl)-4-methoxyaniline | 97 | 94 |

Data sourced from studies on the catalytic asymmetric reduction of α-trifluoromethylated imines. acs.org

Lewis Base Catalyzed Reduction with Trichlorosilane (B8805176)

The stereoselective reduction of imines using trichlorosilane (HSiCl₃) catalyzed by a chiral Lewis base is another well-established, metal-free method for producing enantioenriched amines. mdpi.comnih.gov This organocatalytic approach has been successfully applied to the reduction of trifluoromethyl aryl and alkyl ketoimines, affording the corresponding fluorinated amines with high chemical yields and stereoselectivity. rsc.org Chiral picolinamide (B142947) catalysts, in particular, have proven to be highly efficient, yielding products with up to 98% ee. The methodology is versatile and has been successfully employed for the reduction of imines derived from both trifluoromethyl aryl ketones and trifluoromethyl alkyl ketones. rsc.org

Table 2: Lewis Base Catalyzed Reduction of Trifluoromethyl Imines with Trichlorosilane

| Substrate (Imine) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| N-(2,2,2-trifluoro-1-phenylethylidene)-4-methoxyaniline | Chiral Picolinamide A | >99 | 93 |

| N-(1-(4-chlorophenyl)-2,2,2-trifluoroethylidene)-4-methoxyaniline | Chiral Picolinamide A | 98 | 95 |

| N-(2,2,2-trifluoro-1-(naphthalen-2-yl)ethylidene)-4-methoxyaniline | Chiral Picolinamide A | 96 | 95 |

| N-(4,4,4-trifluorobutan-2-ylidene)-4-methoxyaniline | Chiral Picolinamide A | 98 | 90 |

Data sourced from studies on the enantioselective organocatalytic reduction of trifluoromethyl ketoimines. rsc.org

Asymmetric Amination and Related Transformations

Asymmetric amination involves the introduction of an amine group into a prochiral substrate in a way that preferentially forms one enantiomer. Several modern synthetic methods are applicable for this purpose.

Biocatalytic asymmetric transamination has emerged as a powerful and environmentally benign method for producing chiral amines. nih.gov This approach utilizes transaminase enzymes or their mimics to transfer an amino group from a donor molecule to a ketone substrate with high enantioselectivity. nih.gov For the synthesis of this compound, the corresponding prochiral ketone, 1,1,1-trifluoro-3-ethylbutan-2-one, would be the starting material.

Research has demonstrated the efficacy of biomimetic transamination for a range of trifluoromethyl ketones. rsc.orgchemrxiv.org In one study, a chiral pyridoxamine (B1203002) catalyst, in conjunction with 2,2-diphenylglycine (B147090) as the amine source, was used to convert various trifluoromethyl ketones into optically active α-trifluoromethyl amines. rsc.orgchemrxiv.orgnih.gov The reactions proceed under mild conditions and afford the desired amines in high yields and with excellent enantiomeric excesses (ee). rsc.org The presence of the trifluoromethyl group is often crucial for the success of the transformation. rsc.org The proposed mechanism involves the formation of a ketimine intermediate, followed by an enantioselective 1,3-proton shift and subsequent hydrolysis to release the chiral amine. rsc.org

| Catalyst/System | Amine Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Pyridoxamine 4b | 2,2-Diphenylglycine | 81-98 | 88-95 | rsc.org, chemrxiv.org |

This table presents generalized results for the asymmetric biomimetic transamination of various trifluoromethyl ketones, which is applicable to the synthesis of the target compound.

An alternative strategy for creating remote chiral centers is the stereospecific isomerization of α-chiral allylic amines. buchler-gmbh.comrsc.org This organocatalytic method allows for the synthesis of α,γ-chiral trifluoromethylated primary amines. buchler-gmbh.comacs.org The synthesis begins with an enantioselective preparation of a γ-trifluoromethylated chiral allylic amine. buchler-gmbh.comacs.org This precursor can be synthesized in a multi-step sequence, for instance, by reacting an enone with a chiral sulfinamide, followed by diastereoselective reduction and deprotection. buchler-gmbh.comacs.org

The key step involves the base-catalyzed stereospecific isomerization of the chiral allylic amine. buchler-gmbh.com This process transfers the chirality from the α-position to the γ-position, creating a mixture of chiral primary enamine and imine intermediates. buchler-gmbh.comacs.org These intermediates are not isolated but are subsequently reduced to furnish the final α,γ-chiral amine. buchler-gmbh.com This method represents a direct pathway to chiral trifluoromethylated building blocks, which are highly valuable in medicinal chemistry. rsc.org

The Friedel–Crafts alkylation is a classic carbon-carbon bond-forming reaction, traditionally used to attach alkyl substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.orgnih.gov The asymmetric variant of this reaction has become a powerful tool for creating stereogenic centers. buchler-gmbh.com While the direct Friedel-Crafts alkylation of aliphatic compounds is not conventional, the principles can be extended to related transformations. The aza-Friedel–Crafts reaction, for example, involves the addition of an electron-rich arene to an imine, providing a route to chiral amines. rsc.org

For a non-aromatic target like this compound, a direct application is not feasible. However, a conceptually similar enantioselective alkylation could be envisioned to construct the carbon skeleton. This might involve the asymmetric addition of an ethyl-containing nucleophile (e.g., an organometallic reagent) to an electrophilic three-carbon synthon containing the trifluoromethyl group and a protected amine or a precursor group. The reaction would be guided by a chiral catalyst, such as a metal-ligand complex, to control the stereochemical outcome at the newly formed C-C bond, thus establishing the chiral center of the target molecule.

Diastereoselective Approaches

Diastereoselective methods build upon existing chirality in a molecule to control the formation of a new stereocenter. These approaches are particularly useful when a suitable chiral starting material is available.

Diastereoselective coupling reactions utilize chiral reagents or auxiliaries to direct the formation of a specific diastereomer. In the context of synthesizing this compound, this could involve coupling a chiral electrophile with a nucleophile, or vice versa.

A modern strategy involves the catalytic reductive coupling of prochiral starting materials. For instance, new methods have been developed for the enantioselective reductive coupling of 2-azadienes with ketones, catalyzed by a chiral copper-hydride complex. ijpcbs.com This approach generates α-aminoalkyl nucleophiles in situ, which then add to an electrophile. ijpcbs.com While this specific example yields 1,2-amino alcohols, the underlying principle of generating a chiral amino-nucleophile could be adapted. A hypothetical route could involve the diastereoselective coupling of a chiral reagent derived from a trifluoromethylated precursor with an ethyl-containing fragment, where the stereochemical outcome is controlled by the existing chiral element.

The diastereoselective reduction of chiral imines or enamines is a robust and widely used method for synthesizing chiral amines. researchgate.net This strategy is a key component of the synthetic pathway described in section 3.2.2.2, which involves the isomerization of chiral allylic amines. buchler-gmbh.comrsc.orgacs.org

After the base-catalyzed isomerization of the γ-trifluoromethylated allylic amine, a mixture of chiral enamine and imine is generated. buchler-gmbh.comacs.org Without isolating these intermediates, a diastereoselective reduction is performed. buchler-gmbh.comrsc.org The choice of reducing agent is critical for achieving high diastereoselectivity. Studies have shown that reducing agents like sodium borohydride (B1222165) (NaBH₄) can effectively reduce the C=N double bond, with the stereochemical outcome being directed by the existing stereocenter transferred during the isomerization step. This tandem isomerization-reduction sequence leads to γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers in excellent yields and with high diastereo- and enantioselectivities. buchler-gmbh.comrsc.orgacs.org The practicability of this method has been demonstrated on a gram-scale. rsc.org

| Substrate | Reducing Agent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

| Chiral Imine/Enamine Intermediate | NaBH₄ | 75 | 95:5 | 95 |

This table summarizes representative results for the diastereoselective reduction step following the isomerization of a chiral allylic amine, a key strategy for synthesizing α,γ-chiral trifluoromethylated amines.

Control of Stereoselectivity

The creation of a single desired stereoisomer of this compound from a prochiral precursor necessitates a high degree of stereoselectivity. This is often achieved through catalytic asymmetric reactions where a chiral catalyst, be it a small molecule or an enzyme, directs the formation of one enantiomer over the other. In the realm of biocatalysis, enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) have emerged as powerful tools for the synthesis of chiral amines. researchgate.netnih.gov The stereochemical outcome of these enzymatic reactions can be finely tuned through two primary strategies: modifying the substrate (substrate engineering) or altering the enzyme itself (protein engineering).

Substrate Engineering for Enantiodivergence

Enantiodivergent synthesis refers to the ability to produce either enantiomer of a chiral product from the same starting material by selectively modifying the reaction conditions or reagents. In the context of the biocatalytic synthesis of chiral amines, substrate engineering can be a powerful tool to achieve this. While direct literature on the substrate engineering for the enantiodivergent synthesis of this compound is not available, valuable insights can be drawn from studies on structurally related α-trifluoromethyl amines.

A notable example involves the biocatalytic N-H bond insertion reaction catalyzed by engineered variants of cytochrome c552. nih.gov In this system, the stereochemical outcome of the reaction to form a chiral α-trifluoromethyl amino ester was found to be highly dependent on the nature of the diazo reagent used as the carbene donor. By simply changing the ester group of the diazo reagent, the enantioselectivity of the reaction could be inverted, providing access to either the (R) or (S) enantiomer of the product with high enantiomeric excess. nih.gov

This principle can be conceptually applied to the synthesis of this compound. The precursor to this amine, 4,4,4-trifluoro-2-ethylbutanal, could potentially be derivatized with different chiral auxiliaries or activating groups. The interaction of these modified substrates with the active site of a biocatalyst could favor different binding orientations, leading to the formation of opposite enantiomers of the final amine product.

| Diazo Reagent Ester Group | Enantiomeric Ratio (er) of Product | Predominant Enantiomer |

| Benzyl (B1604629) | 95:5 | (S) |

| Varied Alkyl/Aryl | up to 0.5:99.5 | (R) |

| Table 1: Example of Substrate Engineering for Enantiodivergence in the Synthesis of α-Trifluoromethyl Amines. Data from a study on biocatalytic N-H carbene insertion. nih.gov |

Protein Engineering in Biocatalysis for Stereocontrol

Protein engineering offers a more direct and often more potent method for controlling the stereoselectivity of biocatalytic reactions. By making precise modifications to the amino acid sequence of an enzyme, its active site can be reshaped to favor the binding of a substrate in a specific orientation, thereby dictating the stereochemistry of the product. Structure-guided mutagenesis and directed evolution are the two primary approaches used in protein engineering. nih.gov

For the synthesis of chiral amines, imine reductases (IREDs) have been a major focus of protein engineering efforts. researchgate.net Although no studies have specifically engineered an IRED for the synthesis of this compound, research on the synthesis of β-branched chiral amines provides a strong conceptual framework. nih.gov In one such study, a wild-type IRED with low reactivity and stereoselectivity for a β-branched ketone was subjected to four rounds of protein engineering. The resulting engineered enzyme exhibited significantly higher reactivity and stereoselectivity, producing the desired chiral amine with greater than 99.9% enantiomeric excess and a diastereomeric ratio of over 99:1. nih.gov

The key to this success lies in identifying and mutating the amino acid residues that line the active site and interact with the substrate. By altering the size, shape, and polarity of these residues, the enzyme's preference for one enantiomer of the substrate (in the case of a kinetic resolution) or for the formation of one enantiomer of the product can be dramatically enhanced or even reversed. For instance, mutating a bulky amino acid to a smaller one can create space to accommodate a larger substrate or allow for a different binding mode, leading to a change in stereoselectivity.

| Enzyme Variant | Key Mutation(s) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Wild-Type PocIRED | - | Low | Low |

| Engineered Variant | (Four rounds of mutagenesis) | >99.9% | >99:1 |

| Table 2: Improvement of Stereoselectivity in the Synthesis of a β-Branched Chiral Amine through Protein Engineering of an Imine Reductase (IRED). nih.gov |

These examples underscore the immense potential of protein engineering to tailor biocatalysts for the synthesis of specific, highly enantioenriched chiral amines like this compound. Through a combination of computational modeling and high-throughput screening, it is conceivable to develop a highly efficient and stereoselective enzymatic route to this valuable fluorinated building block.

Theoretical and Computational Investigations of Trifluoromethyl Amines

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure, reactivity, and geometric properties of molecules. For trifluoromethyl amines, these computational methods provide invaluable insights into the effects of the highly electronegative trifluoromethyl (-CF₃) group on the amine functionality.

Ab Initio and Density Functional Theory (DFT) Analyses

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular systems. DFT, in particular, is widely used for its balance of accuracy and computational efficiency, making it suitable for studying complex organic molecules. acs.orgnih.gov These analyses can elucidate electronic properties and predict chemical behavior.

Molecular Electrostatic Potential (MEP) analysis is a crucial tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). For a molecule like 2-Ethyl-4,4,4-trifluorobutan-1-amine, the MEP would likely show a region of high negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for electrophilic interaction. Conversely, the hydrogen atoms of the amine group and the areas around the electron-withdrawing trifluoromethyl group would exhibit positive potential.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity, stability, and polarizability. acs.org A smaller energy gap generally implies higher reactivity. In trifluoromethyl amines, the strong electron-withdrawing nature of the -CF₃ group is expected to lower the energy of both the HOMO and LUMO compared to their non-fluorinated analogs, which can significantly impact their reactivity.

| Parameter | Description | Significance for Trifluoromethyl Amines |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. The -CF₃ group lowers this energy, reducing the basicity of the amine. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. The -CF₃ group also lowers this energy, potentially increasing susceptibility to certain nucleophilic attacks. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. A larger gap suggests higher stability. acs.org |

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing a quantitative picture of the electron distribution. wikipedia.org This analysis helps in understanding the polarity of bonds and the electrostatic interactions within the molecule. For a trifluoromethyl amine, Mulliken charge analysis would quantify the electron-withdrawing effect of the -CF₃ group. It is expected that the fluorine atoms would carry a significant negative partial charge, while the adjacent carbon atom would have a positive partial charge. This polarization would also influence the charges on the rest of the molecule, including the nitrogen and the ethyl group. However, it is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. wikipedia.org

| Atom/Group | Expected Partial Charge | Rationale |

| Fluorine (F) | Negative | High electronegativity |

| Carbon (in -CF₃) | Positive | Bonded to three highly electronegative fluorine atoms |

| Nitrogen (N) | Negative | Electronegative atom with a lone pair, though reduced by the inductive effect of the -CF₃ group |

| Hydrogen (on N) | Positive | Bonded to an electronegative nitrogen atom |

Conformational Analysis and Molecular Geometry

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, the rotation around the C-C and C-N bonds would lead to various conformers. The presence of the bulky and highly electronegative -CF₃ group would create significant steric and electronic effects, influencing the preferred molecular geometry. nih.gov Theoretical calculations can predict the relative energies of these conformers and the bond lengths and angles for the most stable structure. The introduction of a trifluoromethyl group can cause a molecule to adopt a nonplanar conformation. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. montclair.edu For reactions involving trifluoromethyl amines, such as their synthesis or subsequent functionalization, computational studies can provide a detailed, step-by-step understanding of the reaction mechanism. This can help in optimizing reaction conditions and designing more efficient synthetic routes. For example, computational analysis has been used to study the mechanism of trifluoromethylation reactions, which are important for introducing the -CF₃ group into organic molecules. montclair.edu

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on the electronic structure of individual molecules, molecular modeling and dynamics simulations can be used to study the behavior of larger systems, such as the interaction of a trifluoromethyl amine with a solvent or a biological target. These methods use classical mechanics to simulate the movements of atoms and molecules over time. Such simulations could be employed to understand how this compound behaves in a solution or to predict its binding affinity to a protein, which is particularly relevant in the context of drug design, where trifluoromethyl groups are often incorporated to improve metabolic stability and binding properties.

Protein-Ligand Interactions in Biocatalytic Systems

Computational studies have been instrumental in understanding the interactions between trifluoromethylated ligands and proteins, particularly within the active sites of enzymes. The trifluoromethyl group, with its high electronegativity, can participate in various non-covalent interactions that are crucial for molecular recognition and binding affinity.

Research has shown that trifluoromethyl groups can engage in favorable interactions with the protein backbone. These interactions are often multipolar in nature, involving the fluorine atoms and the peptide bond's carbonyl groups. For instance, the introduction of trifluoromethyl groups into menin-MLL inhibitors led to a significant enhancement in their inhibitory activity. Crystallographic analysis revealed that the trifluoromethyl group engages in close contact with the protein backbone, contributing to a higher binding affinity. nih.gov

Understanding Enzyme-Controlled Enantioselectivity

Biocatalysis offers a powerful approach for the synthesis of chiral amines with high enantioselectivity. Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, have provided deep insights into the mechanisms governing enzyme-controlled enantioselectivity in reactions involving trifluoromethylated substrates.

Enzyme-controlled enantioselectivity arises from the differential stabilization of the transition states leading to the two possible enantiomers within the chiral environment of the enzyme's active site. The precise positioning of the substrate and the catalytic residues is critical for this discrimination.

For example, in the enzymatic synthesis of chiral amines, the enantioselectivity can be influenced by the nature of the enzyme, the substrate structure, and the reaction conditions. Computational models can help to elucidate the subtle differences in the interaction energies and geometries of the diastereomeric transition states, thereby explaining the observed enantiomeric excess. These models can predict how modifications to the substrate or the enzyme's active site might impact the stereochemical outcome of the reaction.

Structure-Research Relationships (Focus on Electronic and Steric Effects)

The chemical behavior and biological activity of trifluoromethyl amines are profoundly influenced by the electronic and steric properties of the trifluoromethyl group.

Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This strong inductive effect (-I effect) has several important consequences:

Basicity of the Amine: The electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the adjacent amine. The lone pair of electrons on the nitrogen atom is less available for protonation due to the inductive pull of the CF3 group. This modulation of pKa can be crucial for optimizing the pharmacokinetic profile of a drug, as it affects its ionization state at physiological pH.

Bond Strengths and Reactivity: The C-F bonds are exceptionally strong, contributing to the high thermal and metabolic stability of trifluoromethylated compounds. The electron-withdrawing effect also influences the reactivity of neighboring functional groups.

Aromatic Ring Interactions: When attached to an aromatic ring, the trifluoromethyl group acts as a strong deactivator and a meta-director in electrophilic aromatic substitution reactions. It also alters the quadrupole moment of the aromatic ring, which can influence π-π stacking and other non-covalent interactions with biological targets.

Steric Requirements in Reaction Substrates

While often considered to be sterically similar to a methyl group, the trifluoromethyl group can exert distinct steric effects in chemical reactions and biological interactions. The van der Waals radius of a fluorine atom (1.47 Å) is larger than that of a hydrogen atom (1.20 Å), making the trifluoromethyl group bulkier than a methyl group.

This steric hindrance can play a critical role in directing the stereochemical outcome of reactions. In enzyme-catalyzed reactions, the steric bulk of the trifluoromethyl group can dictate the preferred orientation of the substrate within the active site, thereby influencing enantioselectivity. The precise fit of the substrate is essential for efficient catalysis, and the steric profile of the trifluoromethyl group is a key determinant of this complementarity.

Furthermore, the steric demands of the trifluoromethyl group can influence the conformational preferences of a molecule. The rotational barrier around a bond connected to a trifluoromethyl group is generally higher than that of a methyl group, which can lock the molecule into a specific conformation that is more favorable for binding to a biological target.

Table 2: Comparison of Properties of Methyl and Trifluoromethyl Groups

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) |

|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing |

| van der Waals Radius | ~2.0 Å | ~2.5 Å |

| Basicity of R-NH2 | Higher | Lower |

Advanced Applications and Future Research Directions

Role in Peptidomimetics and Unnatural Amino Acids

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. nih.gov The incorporation of unnatural amino acids, including fluorinated analogs like those derived from 2-Ethyl-4,4,4-trifluorobutan-1-amine, is a key strategy in the design of novel peptidomimetics.

A significant drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov The introduction of fluorinated amino acids into peptide sequences has been shown to confer remarkable resistance to proteolytic cleavage. acs.orgacs.org For instance, studies on model peptides containing α-trifluoromethyl-substituted amino acids have demonstrated their absolute stability against cleavage by the serine protease α-chymotrypsin, particularly when the substitution is at the P1 position relative to the cleavage site. nih.gov This stability is attributed to the steric and electronic effects of the trifluoromethyl group, which can disrupt the recognition and binding of the peptide by the protease. nih.gov The ethyl group in this compound provides an additional structural element that can be exploited in the design of peptide analogs with tailored proteolytic stability.

The incorporation of β-amino acids into peptides, creating mixed α,β-peptides, is another strategy to enhance proteolytic stability. nih.gov While peptides composed entirely of β-amino acids are generally resistant to degradation, mixed α,β-peptides can retain biological activity while benefiting from increased stability. nih.gov Analogs of this compound, which can be considered as β-substituted amino acid precursors, are therefore of significant interest in this area.

| Modification Strategy | Effect on Proteolytic Stability | Key Findings | Reference |

|---|---|---|---|

| α-Trifluoromethyl Amino Acid Incorporation | Increased stability against proteases like α-chymotrypsin | Absolute stability observed with substitution at the P1 position. | nih.gov |

| Fluorinated Amino Acid Incorporation (General) | Moderately better protease stability | Fluorinated derivatives of buforin and magainin showed increased resistance to trypsin. | acs.org |

| β-Amino Acid Incorporation (in α,β-peptides) | Enhanced stability compared to natural α-peptides | β-Peptides are generally resistant to proteolytic degradation. | nih.gov |

The trifluoroethylamine moiety, a core feature of this compound, can serve as a bioisostere for the amide bond in peptides. researchgate.nettandfonline.comuni-muenchen.de This substitution is advantageous because the resulting trifluoroethylamine linkage is resistant to hydrolysis by peptidases, thus enhancing the metabolic stability of the peptide analog. uni-muenchen.de The trifluoroethylamine group maintains a similar three-dimensional structure to the tetrahedral intermediate of amide bond hydrolysis, which can be crucial for maintaining biological activity. researchgate.net Furthermore, the reduced basicity of the amine nitrogen in a trifluoroethylamine, compared to a typical alkylamine, can be beneficial in drug design. tandfonline.com

Bioisosteric Replacements in Molecular Design

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry to optimize drug candidates. researchgate.net The trifluoromethyl group and related fluorinated moieties are widely used as bioisosteres for various alkyl groups.

The N-trifluoromethyl (N-CF3) group can act as a bioisostere for N-methyl (N-CH3) and other N-alkyl groups. researchgate.netnih.govbohrium.com This substitution can lead to significant improvements in a molecule's properties. For instance, N-CF3 azoles have demonstrated higher lipophilicity and metabolic stability, as well as increased cell permeability (Caco-2), when compared to their N-CH3 counterparts. researchgate.netnih.gov The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the basicity of the nitrogen atom, which can be critical for receptor binding and pharmacokinetic properties. mdpi.com While the trifluoromethyl group is sterically larger than a methyl group, it is considered to be a good bioisostere for ethyl and isopropyl groups in certain contexts. researchgate.net

The bioisosteric relationship between a trifluoromethyl group and alkyl groups is based on a combination of steric and electronic factors. Sterically, the van der Waals radius of a trifluoromethyl group is often compared to that of an isopropyl group. researchgate.net However, recent analyses suggest that its steric effect is closer to that of an ethyl group. researchgate.net Electronically, the trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is in stark contrast to the electron-donating nature of alkyl groups. mdpi.com This difference in electronic properties can significantly alter molecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can be leveraged in drug design to enhance binding affinity and selectivity. mdpi.com The presence of the trifluoromethyl group can also block metabolic pathways, leading to increased drug half-life. mdpi.com

| Property | N-CF3 Group | N-CH3 Group | Implications for Drug Design | Reference |

|---|---|---|---|---|

| Lipophilicity | Higher | Lower | Can improve membrane permeability. | researchgate.netnih.gov |

| Metabolic Stability | Higher | Lower | Increases drug half-life. | researchgate.netnih.gov |

| Electronic Effect | Strongly electron-withdrawing | Electron-donating | Modulates basicity and molecular interactions. | mdpi.com |

| Steric Size | Comparable to ethyl or isopropyl | Smaller | Influences binding to target proteins. | researchgate.net |

Synthetic Challenges and Future Opportunities

Despite the promising applications of fluorinated amines like this compound, their synthesis, particularly in an enantiomerically pure form, presents significant challenges.

The asymmetric synthesis of chiral trifluoromethylated amines is a field of active research, with challenges including the lack of general methods for accessing chiral aliphatic trifluoromethylated amines. nih.gov Many existing methods rely on the use of specialized and often expensive catalysts. frontiersin.org The development of more efficient and scalable synthetic routes is crucial for the wider application of these compounds. Future research will likely focus on the development of novel catalytic systems and stereoselective methodologies to overcome these synthetic hurdles. bohrium.comresearchgate.net

The unique properties of fluorinated compounds continue to open up new avenues in drug discovery and materials science. mdpi.comnih.gov Future opportunities for this compound and related structures lie in their incorporation into a broader range of therapeutic agents, including enzyme inhibitors and protein-protein interaction modulators. nih.gov Further exploration of their conformational preferences and interactions with biological targets will undoubtedly lead to the design of more potent and selective drugs.

Development of More General and High-Yielding Synthetic Methods

The synthesis of α-trifluoromethyl amines, including structures like this compound, is a focal point of research due to their increasing importance in pharmaceuticals and agrochemicals. nih.gov Traditional methods have often been limited in scope or required harsh conditions. Recent research, however, has concentrated on developing more versatile and efficient synthetic routes that offer high yields and broad substrate applicability.

One significant advancement is the use of biocatalytic strategies. Researchers have engineered variants of the enzyme cytochrome c to catalyze asymmetric N–H carbene insertion reactions. This method has been successful in synthesizing chiral α-trifluoromethyl amino esters, achieving yields of up to >99%. acs.org The combination of protein and substrate engineering allows for fine-tuning of the reaction to achieve not only high yields but also high enantioselectivity. acs.org

Another promising approach involves the catalytic enantioselective isomerization of trifluoromethyl imines. nih.govbrandeis.edu This method utilizes a chiral organic catalyst to facilitate a 1,3-proton shift, converting imines into the corresponding trifluoromethylated amines. nih.gov This strategy is notable for its applicability to a wide range of both aromatic and, importantly, aliphatic chiral trifluoromethylated amines. nih.gov Similarly, the stereospecific isomerization of α-chiral allylic amines, followed by a diastereoselective reduction, has been shown to produce γ-trifluoromethylated aliphatic amines in excellent yields and with high stereoselectivity. researchgate.net

The table below summarizes key high-yielding methods for the synthesis of trifluoromethylated amines.

| Method | Catalyst/Reagent | Substrate Type | Yield | Key Advantages |

| Biocatalytic N–H Carbene Insertion | Engineered Cytochrome c | Diazo compounds and amines | Up to >99% | High yield, high enantioselectivity, sustainable. acs.org |

| Catalytic Imine Isomerization | Chiral Organic Catalyst (e.g., 9-OH cinchona alkaloid) | Trifluoromethyl imines | Not specified, but described as highly enantioselective | Broad applicability to aryl and alkyl amines. nih.gov |

| Stereospecific Isomerization/Reduction | TBD-mediated isomerization, DIBAL-H reduction | α-Chiral allylic amines | Up to 73% (gram-scale) | Creates two stereogenic centers, high chirality transfer. researchgate.net |

These developments represent a significant step forward in making complex trifluoromethylated amines more accessible for various applications by focusing on efficiency, yield, and generality.

Late-Stage Trifluoromethylation of Complex Molecules

Late-stage functionalization, the introduction of a functional group into a complex molecule at a late step in its synthesis, is a highly valuable strategy in drug discovery. researchgate.net Introducing a trifluoromethyl (CF3) group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, potentially improving its efficacy and bioavailability. acs.orgchimia.ch Consequently, developing methods for the late-stage trifluoromethylation of complex molecules is a major research focus. researchgate.net

Recent progress has produced several powerful methods, including those based on metal catalysis, photoredox catalysis, and electrochemical synthesis. researchgate.net One innovative approach involves a two-step sequence: the site-selective thianthrenation of an arene, followed by a photoredox-catalyzed cross-coupling with a copper-based trifluoromethyl reagent. nih.gov This method allows for the precise introduction of a CF3 group into complex small molecules with broad functional group tolerance and has been successfully applied to various pharmaceuticals. nih.gov

Radical trifluoromethylation has also emerged as a potent tool for late-stage functionalization. mdpi.com These reactions often proceed under mild conditions and can tolerate a wide array of functional groups, making them suitable for modifying intricate molecular architectures. mdpi.comresearchgate.net For instance, visible-light photoredox catalysis can be used to generate trifluoromethyl radicals from readily available sources, which then add to unsaturated carbon-carbon bonds in bioactive molecules. mdpi.com

The table below highlights selected strategies for late-stage trifluoromethylation.

| Strategy | Reagent/Catalyst System | Substrate Type | Key Features |

| Site-Selective Cross-Coupling | Aryl thianthrenium salts, CuCF3, Photoredox catalyst | Arenes, complex small molecules | High site-selectivity, broad functional group tolerance. nih.gov |

| Radical C-H Trifluoromethylation | Various CF3 radical sources (e.g., Langlois reagent), Metal or photoredox catalysts | Heteroaromatics, complex natural products | Direct functionalization of C-H bonds, mild conditions. researchgate.netrsc.org |

| Oxidative O-Trifluoromethylation | CF3SiMe3, Silver-based mediators | Alcohols, phenols in complex molecules | Access to aryl and alkyl trifluoromethyl ethers. mdpi.comresearchgate.net |

These advanced methods provide medicinal chemists with powerful tools to rapidly generate analogues of lead compounds, accelerating the drug discovery process by enabling the late-stage introduction of the influential trifluoromethyl group. acs.orgnih.gov

Enhanced Stereocontrol in Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of compounds like this compound is of paramount importance. nih.govnih.gov The presence of a trifluoromethyl group introduces unique electronic and steric challenges, making enhanced stereocontrol a critical area of research in asymmetric synthesis. chimia.chnih.gov

Significant strides have been made in the catalytic asymmetric synthesis of trifluoromethylated amines. nih.gov One major strategy is the enantioselective reduction of trifluoromethyl-substituted imines, which serves as a common route to α-trifluoromethyl amines. nih.gov Another powerful technique is the asymmetric nucleophilic addition to trifluoromethyl imines, which has been extensively explored to create both α-secondary and α-tertiary amines. nih.gov

More recently, methodologies have been developed to construct stereogenic carbon centers bearing both a trifluoromethyl group and a fluorine atom with high levels of regio-, diastereo-, and enantioselectivity. nih.govnih.gov For example, a catalytic process using an in situ-formed organozinc complex has been used for the diastereodivergent preparation of complex polyfluorinated structures. nih.govnih.gov Nickel-catalyzed asymmetric reductive cross-coupling reactions have also been employed for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be reduced in a one-pot process to yield alcohols with a β-CF3-substituted stereocenter with excellent diastereoselectivity. organic-chemistry.org

The following table summarizes key approaches for achieving enhanced stereocontrol.

| Approach | Reaction Type | Catalyst/System | Stereochemical Outcome |

| Catalytic Imine Isomerization | 1,3-proton shift | Chiral organic catalysts | High enantioselectivity (aryl and alkyl amines). nih.gov |

| Biocatalytic N-H Insertion | Carbene insertion | Engineered metalloproteins | High enantiomeric ratios (e.g., 95:5 er). acs.org |

| Reductive Cross-Coupling/Reduction | Nickel-catalyzed trifluoroalkylation | Chiral Nickel-ligand complex | High enantioselectivity and diastereoselectivity. organic-chemistry.org |

| Polyfluoroallylboration | Addition to aldehydes | In situ-formed organozinc complex | High regio-, diastereo-, and enantioselectivity. nih.govnih.gov |

These advanced synthetic strategies provide robust and highly selective methods for accessing stereochemically defined trifluoromethylated compounds, which is crucial for investigating their structure-activity relationships in medicinal and materials chemistry. nih.govorganic-chemistry.org

The search yielded results for structurally related but distinct compounds, including:

2-Ethyl-4,4,4-trifluorobutanoic acid : An acidic derivative with a carboxyl group instead of an amine group.

Ethyl 4,4,4-trifluorobutanoate derivatives : Esters that share the trifluorobutyl core but differ in their functional groups.

4,4,4-Trifluorobutan-1-amine : A related amine lacking the ethyl substituent at the second position.

The absence of specific literature on this compound makes it impossible to provide scientifically accurate information regarding its synthesis, chemical properties, academic contributions, or future research outlook as requested in the article outline.

It is possible that this compound is novel, has not been synthesized or characterized, or is described in proprietary literature not accessible through public search engines. Without any available data, generating the requested article would amount to speculation and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated at this time due to the lack of available scientific information on the subject compound.

Q & A

Q. What are the standard synthetic routes for 2-ethyl-4,4,4-trifluorobutan-1-amine, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step procedures, such as:

- Fluoroalkylation : Introducing trifluoromethyl groups via nucleophilic substitution or radical reactions under inert conditions .

- Amination : Coupling ethyl groups to the backbone using reductive amination or Grignard reactions, followed by purification via column chromatography or crystallization .

Optimization strategies include adjusting solvent polarity (e.g., toluene for steric control) and temperature gradients to enhance enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : NMR identifies trifluoromethyl environments, while NMR resolves ethyl and amine protons .

- FT-IR : Detects amine N-H stretches (~3267 cm) and C-F vibrations (~1208 cm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 211.22 g/mol for analogs) and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme/Receptor Modulation : Acts as a precursor for drugs targeting neurological disorders by mimicking endogenous amine structures .

- Biological Probes : Used in fluorescence labeling or radioligand binding assays to study receptor kinetics .

- SAR Studies : Modifying the ethyl or trifluoromethyl groups enhances metabolic stability and binding affinity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers based on reaction rates .

- Case Study : A 58% yield with 98:2 enantiomeric ratio was achieved using ethyllithium in toluene for a related oxazolidine derivative .

Q. How can researchers reconcile divergent biological activity data across structural analogs?

Methodological Answer:

- SAR Analysis : Compare analogs (see Table 1) to identify critical substituents (e.g., trifluoromethyl vs. nitro groups) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to receptors like GABA .

- Experimental Validation : Surface Plasmon Resonance (SPR) quantifies binding kinetics for conflicting results .

Q. Table 1: Structural Analogs and Activity Trends

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine | Lacks ethyl group | Reduced receptor affinity |

| 1-(4-Fluorophenyl)ethan-1-amine | No trifluoromethyl group | Weak enzymatic inhibition |

| This compound | Full substitution profile | Enhanced metabolic stability |

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Screen parameters (e.g., temperature, catalyst loading) to identify optimal conditions .

- Flow Chemistry : Continuous reactors improve mixing and heat transfer for trifluoromethylation steps .

- In-line Analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor reaction progress in real time .

Q. How can biological targets of this compound be identified?

Methodological Answer:

- Affinity Proteomics : Immobilize the compound on beads for pull-down assays with cell lysates .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to purified proteins .

- CRISPR Screening : Genome-wide knockout libraries identify genes essential for compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.